1-naphthylmagnesium bromide
Overview
Description
1-naphthylmagnesium bromide is a useful research compound. Its molecular formula is C10H7BrMg and its molecular weight is 231.37 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, bromo-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Acid-Catalyzed Reactions
- Magnesium bromide-diethyl etherate-catalyzed reactions with thiophenols result in the formation of sulfides and bromovinylsilane, demonstrating the utility of Magnesium, bromo-1-naphthalenyl- in organic synthesis (Safa et al., 2011).
Spectrophotometric Determination
- Magnesium, bromo-1-naphthalenyl- is used as a reagent for the spectrophotometric determination of magnesium, showcasing its importance in analytical chemistry (Mann & Yoe, 1957).
Organic Chemistry
- In organic chemistry, Magnesium naphtalenide reacts with ethyl esters of bromo acids to produce dialkylsuccinic acids, highlighting its reactivity and usefulness in creating specific organic compounds (Markov et al., 1974).
Ultramicrospectrophotometry
- Magnesium-based compounds, including Magnesium, bromo-1-naphthalenyl-, have been employed in ultramicrospectrophotometric methods for the rapid determination of magnesium in biological fluids, underlining their utility in biochemistry and clinical studies (Rice & Lapara, 1964).
Catalysis
- Magnesium oxide-doped catalysts are used in the steam reforming of naphthalene, demonstrating the compound's potential in industrial and environmental applications (Bangala et al., 1998).
Soil Microbiology
- A staining technique using Magnesium salts for soil microorganisms highlights its application in microbiology (Mayfield, 1975).
Zeolite Modification
- Magnesium oxide is used to modify zeolites, impacting their acidic properties and catalytic performance in reactions like methylation of naphthalene, indicating its role in chemical engineering and materials science (Peng-fei, 2008).
Fluorescent Probes
- The compound is used in the creation of boron-doped carbon dots for the selective and sensitive detection of Mg2+ ions, highlighting its application in sensor technology and biomedical research (Sadhanala et al., 2021).
Biochemical Analysis
Biochemical Properties
As a Grignard reagent, it is known to participate in Grignard reactions . These reactions involve the nucleophilic addition of Grignard reagents to various electrophiles, including carbonyl groups in aldehydes, ketones, and esters
Molecular Mechanism
The molecular mechanism of 1-Naphthylmagnesium bromide is primarily based on its role as a Grignard reagent. It can react with various electrophiles, leading to the formation of new carbon-carbon bonds
Metabolic Pathways
As a Grignard reagent, it could potentially be involved in various synthetic pathways in organic chemistry .
Properties
IUPAC Name |
magnesium;1H-naphthalen-1-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWOINKHDKRAF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883557 | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-55-9 | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 703-55-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-naphthylmagnesium bromide participate in coupling reactions, and what products can be formed?
A1: this compound acts as a nucleophile in various coupling reactions. For example, it can react with:
- Aryl halides: This forms biaryl compounds, specifically binaphthyls when reacting with bromonaphthalene isomers. The choice of promoter and reaction conditions influence the isomer formed (1,1'-, 1,2'-, or 2,2'-binaphthyl). []
- Ketones: This leads to the formation of tertiary alcohols, as exemplified by its reaction with 1-tetralone, yielding a precursor to 1,2''-binaphthyl after dehydration and dehydrogenation. []
- Sulfoxides: In specific cases, this compound participates in ligand-coupling reactions with activated sulfoxides, leading to the formation of atropisomeric 1,1′-binaphthyls with varying enantiomeric excesses. [, ]
Q2: Can you describe the role of this compound in synthesizing branched alkylnaphthalenes?
A2: this compound is a key starting material in a multi-step synthesis of branched 1-alkylnaphthalenes. [] The process involves:
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